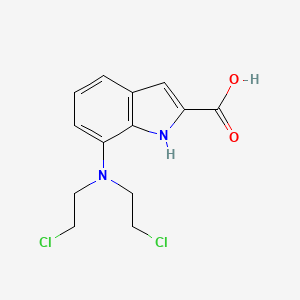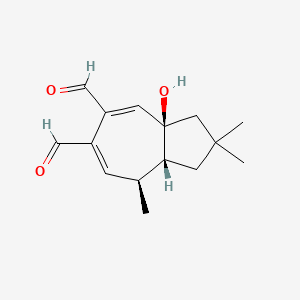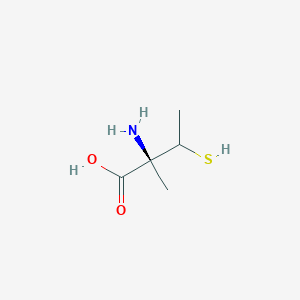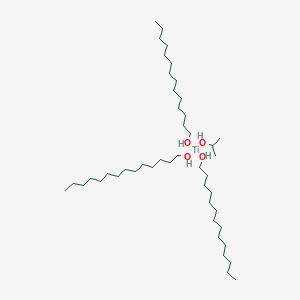
(Propan-2-olato)tris(tetradecan-1-olato)titanium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Propan-2-olato)tris(tetradecan-1-olato)titanium: is an organometallic compound with the molecular formula C45H94O4Ti . It is a complex of titanium with propan-2-ol and tetradecan-1-ol ligands
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (Propan-2-olato)tris(tetradecan-1-olato)titanium typically involves the reaction of titanium tetrachloride (TiCl4) with propan-2-ol and tetradecan-1-ol in an inert atmosphere. The reaction is usually carried out in anhydrous conditions to prevent hydrolysis of the titanium chloride. The process requires careful control of temperature and stoichiometry to ensure the formation of the desired complex.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to achieve high yields. The use of advanced purification techniques, such as distillation and recrystallization, ensures the removal of impurities and the production of high-purity material.
Analyse Chemischer Reaktionen
(Propan-2-olato)tris(tetradecan-1-olato)titanium: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form titanium oxides, which are useful in catalysis and material science.
Reduction: Reduction reactions can lead to the formation of lower oxidation state titanium complexes.
Substitution: Ligand substitution reactions can occur, where one or more ligands are replaced by other ligands, leading to the formation of new complexes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and oxygen (O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) are used.
Substitution: Various ligands, such as halides and alkoxides, can be used for substitution reactions.
Major Products Formed:
Titanium oxides (TiO2) from oxidation reactions.
Lower oxidation state titanium complexes from reduction reactions.
New organometallic complexes from substitution reactions.
Wissenschaftliche Forschungsanwendungen
(Propan-2-olato)tris(tetradecan-1-olato)titanium: has several scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of other titanium-based compounds and catalysts.
Biology: The compound can be used in biological studies to understand the interaction of titanium complexes with biological molecules.
Industry: Used in the production of advanced materials, such as coatings and ceramics.
Wirkmechanismus
The mechanism by which (Propan-2-olato)tris(tetradecan-1-olato)titanium exerts its effects involves its interaction with molecular targets and pathways. The titanium center can coordinate with various ligands, leading to changes in the electronic and steric properties of the complex. This can affect the reactivity and stability of the compound, making it useful in catalysis and material science.
Vergleich Mit ähnlichen Verbindungen
(Propan-2-olato)tris(ethanolato)titanium
(Propan-2-olato)tris(butanolato)titanium
(Propan-2-olato)tris(hexanolato)titanium
(Propan-2-olato)tris(tetradecan-1-olato)titanium , its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Eigenschaften
CAS-Nummer |
68443-59-4 |
|---|---|
Molekularformel |
C45H98O4Ti |
Molekulargewicht |
751.1 g/mol |
IUPAC-Name |
propan-2-ol;tetradecan-1-ol;titanium |
InChI |
InChI=1S/3C14H30O.C3H8O.Ti/c3*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15;1-3(2)4;/h3*15H,2-14H2,1H3;3-4H,1-2H3; |
InChI-Schlüssel |
GIVFZZZOYPIZPR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCO.CCCCCCCCCCCCCCO.CCCCCCCCCCCCCCO.CC(C)O.[Ti] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 2,4-dioxo-4-[4-(trifluoromethoxy)phenyl]butanoate](/img/structure/B15347870.png)
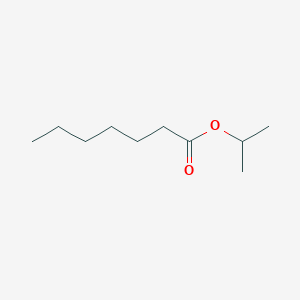
![(E)-3-[2-(2-chlorophenyl)pyrimidin-5-yl]prop-2-enoic acid](/img/structure/B15347878.png)
![4,4'-Bis(trifluoromethyl)-2,2'-bipyridinebis[3,5-difluoro-2-[5-trifluoromethyl-2-pyridinyl)phenyl]iridium(III)hexafluorophosphate](/img/structure/B15347885.png)
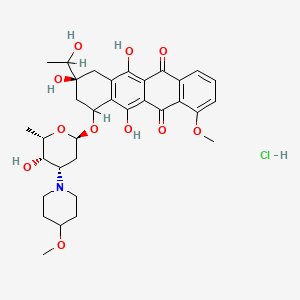
![Chloro(1-t-butylindenyl)[2-(dicyclohexylphosphino)-2',6'-dimethoxy-1,1'-biphenyl]palladium(II)](/img/structure/B15347903.png)
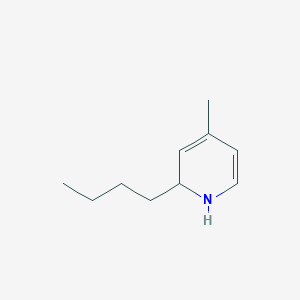
![methyl (1S,2R,3R,4R,8R,9R,10R,13R,15R)-13-(furan-3-yl)-2-hydroxy-9-(2-methoxy-2-oxoethyl)-4,8,10,12-tetramethyl-7-oxo-16-oxatetracyclo[8.6.0.03,8.011,15]hexadeca-5,11-diene-4-carboxylate](/img/structure/B15347915.png)
![Silane, [(4-undecyl-1-cyclopentene-1,2-diyl)bis(oxy)]bis[trimethyl-](/img/structure/B15347921.png)
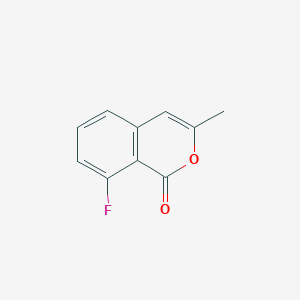
![7-(2-(Dimethylamino)ethyl)-2-methyl-4-oxo-4,7-dihydrothieno[2,3-B]pyridine-5-carboxylic acid](/img/structure/B15347955.png)
